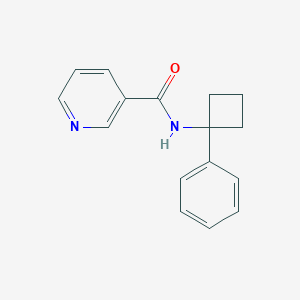
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, commonly known as "Pyrrolidinopropiophenone" or "PPP," is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other cathinones such as methcathinone and mephedrone. PPP is known for its potent psychostimulant effects and has been found to be highly addictive.
Mécanisme D'action
PPP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synapse. This leads to an increase in their availability to bind to their respective receptors, resulting in the drug's psychostimulant effects.
Biochemical and Physiological Effects:
PPP has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. However, the drug can also produce negative side effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
PPP has been used in various lab experiments to study the effects of cathinones on the brain and behavior. Its potency and selectivity for the dopamine transporter make it a useful tool for these studies. However, the drug's addictive potential and negative side effects make it difficult to use in long-term studies or in studies involving human subjects.
Orientations Futures
There are several future directions for research on PPP and other cathinones. One area of interest is the development of new and more selective dopamine transporter inhibitors for the treatment of various psychiatric disorders such as ADHD and depression. Another area of interest is the study of the long-term effects of cathinone use on the brain and behavior, as well as the development of effective treatments for addiction to these drugs.
In conclusion, PPP is a synthetic stimulant drug that has been used in scientific research to study the effects of cathinones on the brain and behavior. Its potent psychostimulant effects and high addictive potential make it a useful tool for these studies, but also pose significant risks for long-term use. Future research on PPP and other cathinones is needed to better understand their effects on the brain and behavior and to develop effective treatments for addiction to these drugs.
Méthodes De Synthèse
The synthesis of PPP involves the condensation of 1-phenyl-2-propanone with pyrrolidine and 1,3,5-trimethylpyrazole in the presence of a strong acid catalyst. The resulting product is then purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
PPP has been used in scientific research as a tool to study the effects of cathinones on the brain and behavior. Studies have shown that PPP has a high affinity for the dopamine transporter, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the drug's stimulant effects.
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-12(11(2)15(3)14-10)6-7-13(17)16-8-4-5-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQBVGLJKHEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)